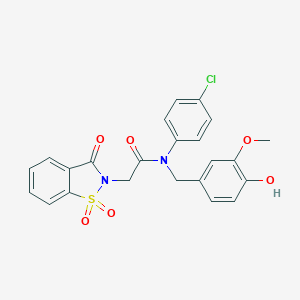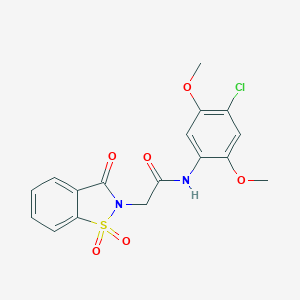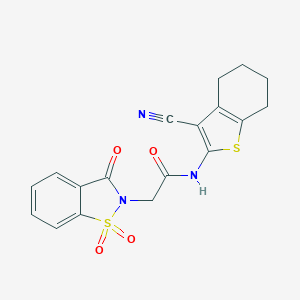![molecular formula C19H13N3O4S B278743 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278743.png)
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate, also known as DBITAN, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. DBITAN belongs to the family of benzisothiazolone derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate is not fully understood. However, it is believed that 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate exerts its biological activities by modulating various signaling pathways in the body. For example, 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been found to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity in vitro and in vivo studies. However, there are also some limitations to using 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability and efficacy. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate.
Orientations Futures
There are several future directions for research on 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate. One area of interest is its potential use as a therapeutic agent in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate, as well as its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate can be synthesized through a series of chemical reactions involving the condensation of 4-aminophenyl nicotinate with 2-hydroxybenzothiazole-3-carboxylic acid anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate in a pure form.
Applications De Recherche Scientifique
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Nom du produit |
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate |
|---|---|
Formule moléculaire |
C19H13N3O4S |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C19H13N3O4S/c23-19(13-4-3-11-20-12-13)26-15-9-7-14(8-10-15)21-18-16-5-1-2-6-17(16)27(24,25)22-18/h1-12H,(H,21,22) |
Clé InChI |
FIUNUOZFRDQXMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)OC(=O)C4=CN=CC=C4 |
SMILES canonique |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)OC(=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)
![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)




![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B278681.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B278684.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate](/img/structure/B278688.png)

![ethyl 4,5-dimethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278693.png)